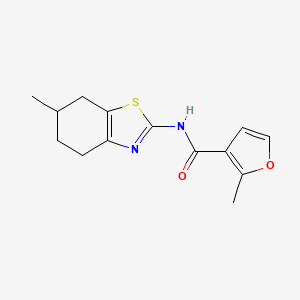![molecular formula C22H12Cl2N2O6 B10897506 (5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897506.png)
(5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a combination of benzodioxole, dichlorophenyl, furan, and pyrimidine trione moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and dichlorophenyl furan intermediates, followed by their condensation with a pyrimidine trione derivative under specific conditions.
-
Step 1: Synthesis of Benzodioxole Intermediate
- React 1,3-benzodioxole with a suitable halogenating agent to introduce a halogen substituent.
- Use a palladium-catalyzed coupling reaction to attach the halogenated benzodioxole to a suitable aryl or heteroaryl group.
-
Step 2: Synthesis of Dichlorophenyl Furan Intermediate
- React 2,4-dichlorophenyl with furan in the presence of a strong base to form the dichlorophenyl furan derivative.
- Purify the intermediate using column chromatography.
-
Step 3: Condensation Reaction
- Combine the benzodioxole and dichlorophenyl furan intermediates with a pyrimidine trione derivative in the presence of a suitable catalyst.
- Optimize the reaction conditions (temperature, solvent, and time) to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to improve efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the reproducibility and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan moieties, leading to the formation of quinone and epoxide derivatives.
Reduction: Reduction reactions can target the pyrimidine trione ring, converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Use of halogenating agents, nucleophiles, and catalysts such as palladium or copper complexes.
Major Products
Oxidation: Quinone and epoxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a fluorescent probe for studying biological processes.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic activity against certain cancer cell lines.
Antimicrobial Properties: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Industry
Materials Science: The compound can be incorporated into polymers and materials to enhance their mechanical and thermal properties.
Electronics: It may be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting cellular processes. It may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.
Uniqueness
Structural Complexity: The combination of benzodioxole, dichlorophenyl, furan, and pyrimidine trione moieties makes this compound unique compared to simpler analogs.
Eigenschaften
Molekularformel |
C22H12Cl2N2O6 |
|---|---|
Molekulargewicht |
471.2 g/mol |
IUPAC-Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H12Cl2N2O6/c23-11-1-4-14(16(24)7-11)17-6-3-13(32-17)9-15-20(27)25-22(29)26(21(15)28)12-2-5-18-19(8-12)31-10-30-18/h1-9H,10H2,(H,25,27,29)/b15-9+ |
InChI-Schlüssel |
AIWLDOUQIHTGKI-OQLLNIDSSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/C(=O)NC3=O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897436.png)
![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10897443.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol](/img/structure/B10897445.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide](/img/structure/B10897447.png)
![2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10897455.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B10897461.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10897462.png)
![3-{[4-(Diethylamino)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897463.png)

![2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10897479.png)
![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
![N-(2,5-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897491.png)
